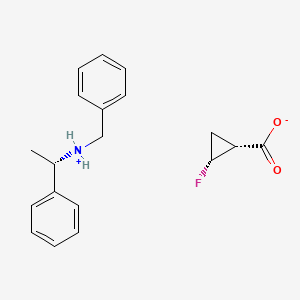
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine (5-TFMPCP) is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds. It is a colorless solid that is insoluble in water and has a molecular weight of 339.3 g/mol. 5-TFMPCP is an important intermediate for the synthesis of a variety of biologically active compounds. It has been used in a variety of scientific research applications and is an important research tool for scientists.
Applications De Recherche Scientifique
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antifungal agents, antibiotics, and anticancer drugs. It has also been used in the synthesis of novel fluorescent dyes and fluorescent proteins. Additionally, 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine has been used in the synthesis of biologically active peptides and proteins.
Mécanisme D'action
The mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine is not well understood. However, it is believed to interact with DNA and RNA, leading to the inhibition of protein synthesis. Additionally, it is believed to act as an inhibitor of enzymes involved in the metabolism of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial activity. Additionally, it has been shown to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may have anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in lab experiments is its availability. It is commercially available and can be easily synthesized in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of using 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in lab experiments is its toxicity. It has been shown to be toxic to cells and can cause DNA damage. Additionally, it can be irritating to the skin and eyes.
Orientations Futures
1. Further research into the mechanism of action of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine and its effects on biological systems.
2. Development of new synthetic methods for the synthesis of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine and related compounds.
3. Investigation of the potential therapeutic applications of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
4. Evaluation of the safety and efficacy of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in vivo.
5. Development of new fluorescent dyes and fluorescent proteins based on 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
6. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the expression of genes and proteins.
7. Exploration of the potential of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine as a tool for drug discovery and development.
8. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the metabolism of nucleic acids.
9. Development of new methods for the detection of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine in biological samples.
10. Investigation of the effects of 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine on the immune system.
Méthodes De Synthèse
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine can be synthesized in a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with thionyl chloride to form the intermediate 3-trifluoromethylphenyl chloroformate. This compound is then reacted with 2,4,6-trichloropyrimidine to yield 5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine.
Propriétés
IUPAC Name |
2,4,6-trichloro-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-8-7(9(13)19-10(14)18-8)5-2-1-3-6(4-5)11(15,16)17/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNBZMYZYAUHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(N=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethylphenyl)-2,4,6-trichloropyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)

![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)







![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
